molecular formula C23H30N2O2 B13397721 (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenyl-2-pentyl]pyrrolidine-2-carboxamide

(S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenyl-2-pentyl]pyrrolidine-2-carboxamide

Cat. No.: B13397721
M. Wt: 366.5 g/mol
InChI Key: PWBULUUPVDXEQS-UHFFFAOYSA-N
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Description

(S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenyl-2-pentyl]pyrrolidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a carboxamide group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenyl-2-pentyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenyl-2-pentyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenyl-2-pentyl]pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenyl-2-pentyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
  • 1-Arylsulfonyl-pyrrolidine-2-carboxamide

Uniqueness

Compared to similar compounds, (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenyl-2-pentyl]pyrrolidine-2-carboxamide stands out due to its unique structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(1-hydroxy-4-methyl-1,1-diphenylpentan-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-17(2)16-21(25-22(26)20-14-9-15-24-20)23(27,18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,17,20-21,24,27H,9,14-16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBULUUPVDXEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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